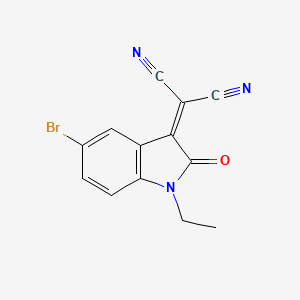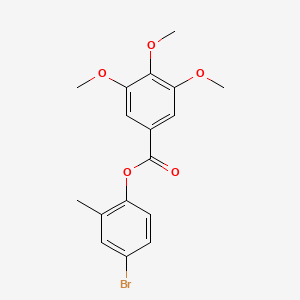
2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile is a chemical compound with the molecular formula C12H5BrN2O. It is characterized by a unique structure that includes a bromine atom, an indole ring, and a propanedinitrile group. This compound is known for its stability in organic solvents and its distinctive yellow to orange crystalline appearance .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile typically involves multi-step organic reactions. One common method includes the reaction of isatins with carbon disulfide and dialkyl acetylendicarboxylates in the presence of tributylphosphine, based on the Wittig reaction . This method is efficient and yields the desired product with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires stringent control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxoindole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxoindole derivatives, while substitution reactions can produce a wide range of substituted indole compounds .
Aplicaciones Científicas De Investigación
2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile has several applications in scientific research:
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new drugs targeting specific pathways.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. Its effects are mediated through pathways involving oxidative stress, apoptosis, and signal transduction .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-(5-bromo-1-methyl-1H-indol-3-yl)-2-oxoacetate: This compound shares a similar indole structure but differs in its functional groups and overall reactivity.
2-[(5-Bromo-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-3-(3-methylphenyl)-4(3H)-quinazolinone: Another related compound with a quinazolinone moiety, offering different biological and chemical properties.
Uniqueness
2-(5-Bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile stands out due to its specific combination of functional groups, which confer unique reactivity and stability.
Propiedades
Fórmula molecular |
C13H8BrN3O |
|---|---|
Peso molecular |
302.13 g/mol |
Nombre IUPAC |
2-(5-bromo-1-ethyl-2-oxoindol-3-ylidene)propanedinitrile |
InChI |
InChI=1S/C13H8BrN3O/c1-2-17-11-4-3-9(14)5-10(11)12(13(17)18)8(6-15)7-16/h3-5H,2H2,1H3 |
Clave InChI |
JIGHJGNWXWJXGK-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C=C2)Br)C(=C(C#N)C#N)C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(1H-indol-3-yl)propan-2-yl]-4-nitrobenzamide](/img/structure/B12460879.png)
![1-[4-(diphenylmethyl)piperazin-1-yl]-2-{[4-methyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone](/img/structure/B12460890.png)

![(3aS,4R,9bR)-4-[4-(morpholin-4-ylsulfonyl)phenyl]-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B12460902.png)
![6-Bromo-5-chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B12460903.png)
![3-{[4-(Acetyloxy)phenyl]carbamoyl}phenyl acetate](/img/structure/B12460907.png)

![5-carbamimidamido-N-({4-[(carbamoylamino)methyl]phenyl}methyl)-2-(2,2-diphenylacetamido)pentanamide](/img/structure/B12460912.png)
![2-(4-{4-[(4-chlorophenyl)amino]-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol](/img/structure/B12460921.png)
![N-(3-{[(1Z)-8-ethoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]amino}phenyl)benzamide](/img/structure/B12460925.png)
![N-(4-{[(E)-(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}phenyl)-3-chlorobenzamide](/img/structure/B12460958.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(3-chloro-2-methylphenyl)benzenesulfonamide](/img/structure/B12460963.png)
![Methyl 4-{[2-(4-chlorophenyl)-2-oxoethyl]amino}benzoate](/img/structure/B12460966.png)
